2-(2-Bromopropyl)-3-methylpyridine 2-(2-Bromopropyl)-3-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18204220
InChI: InChI=1S/C9H12BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6H2,1-2H3
SMILES:
Molecular Formula: C9H12BrN
Molecular Weight: 214.10 g/mol

2-(2-Bromopropyl)-3-methylpyridine

CAS No.:

Cat. No.: VC18204220

Molecular Formula: C9H12BrN

Molecular Weight: 214.10 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromopropyl)-3-methylpyridine -

Specification

Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
IUPAC Name 2-(2-bromopropyl)-3-methylpyridine
Standard InChI InChI=1S/C9H12BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6H2,1-2H3
Standard InChI Key ODDUCLYKFCYXOA-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CC=C1)CC(C)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(2-bromopropyl)-3-methylpyridine, reflects its substitution pattern: a pyridine core with a methyl group at position 3 and a 2-bromopropyl chain at position 2 (Figure 1). The bromopropyl group introduces a reactive alkyl halide moiety, while the methyl group enhances steric and electronic effects on the aromatic system .

Table 1: Key Identifiers of 2-(2-Bromopropyl)-3-methylpyridine

PropertyValueSource
CAS Number1484682-58-7
Molecular FormulaC9H12BrN\text{C}_9\text{H}_{12}\text{BrN}
Molecular Weight214.10 g/mol
SMILESCC1=C(N=CC=C1)CC(C)Br
InChI KeyODDUCLYKFCYXOA-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectroscopic data for this specific compound is limited, analogous bromopyridines provide insight into expected features:

  • 1H^1\text{H} NMR: Aromatic protons on the pyridine ring resonate between δ\delta 7.5–8.5 ppm, while the methyl group at C3 appears as a singlet near δ\delta 2.5 ppm. The bromopropyl chain’s protons exhibit splitting patterns consistent with coupling to adjacent carbons .

  • Mass Spectrometry: The molecular ion peak at m/zm/z 214 (M+^+) and a prominent fragment at m/zm/z 135 (loss of Br and propane) are anticipated.

Synthesis and Manufacturing

Traditional Synthetic Routes

A patented method for synthesizing 2-methyl-3-bromopyridine (CN104945313A) offers a potential framework for adapting to the target compound . The process involves:

  • Condensation: Diethyl malonate reacts with alkali metal to form a salt, followed by condensation with 2-chloro-3-nitropyridine.

  • Decarboxylation: Acidic hydrolysis removes carboxyl groups, yielding 2-methyl-3-nitropyridine.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, methanol) reduces the nitro group to an amine.

  • Bromination: Diazotization of the amine with HBr and NaNO2_2, followed by bromine addition, introduces the bromine substituent .

For 2-(2-bromopropyl)-3-methylpyridine, modifications could include introducing the bromopropyl group via alkylation of 3-methylpyridine using 1,2-dibromopropane under basic conditions.

Table 2: Hypothetical Synthesis Steps

StepReactionConditionsYield*
1Alkylation of 3-methylpyridine1,2-dibromopropane, K2 _2CO3_3, DMF, 80°C~60%
2PurificationColumn chromatography95%

*Estimated based on analogous reactions.

Challenges in Synthesis

  • Regioselectivity: Competing alkylation at pyridine’s N or other positions may require directing groups or catalysts.

  • Bromine Stability: The bromide’s susceptibility to elimination or nucleophilic substitution necessitates inert atmospheres and low temperatures .

Physicochemical Properties

Physical State and Solubility

While direct data is unavailable, analogous bromopyridines like 2-bromo-4-methylpyridine (CAS 4926-28-7) are liquids at room temperature with densities of ~1.545 g/mL . The bromopropyl chain likely increases hydrophobicity, rendering the compound soluble in chloroform, ethyl acetate, and methanol but insoluble in water.

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures above 200°C. The bromine atom may lower thermal stability compared to non-halogenated analogs.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Bromopyridines are pivotal in constructing kinase inhibitors and antipsychotic agents. The bromopropyl group in 2-(2-bromopropyl)-3-methylpyridine enables:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl structures.

  • Nucleophilic Substitution: Displacement of bromide with amines or thiols to introduce functional groups .

Ligand Design

The pyridine nitrogen and bromine atom can coordinate to transition metals (e.g., Pd, Cu), making the compound a candidate for catalyst design in asymmetric synthesis.

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